Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid
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Overview
Description
Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid is a synthetic organic compound characterized by its unique structure, which includes a deuterated methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the butyric acid backbone, introduction of the phenyl group, and incorporation of the deuterated methoxy group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Advanced purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential role in metabolic pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid involves its interaction with specific molecular targets and pathways. The deuterated methoxy group may influence the compound’s metabolic stability and bioavailability. Detailed studies on its binding affinity, enzymatic interactions, and cellular effects are essential to understand its full potential.
Comparison with Similar Compounds
2-methyl-3-methoxy-4-phenylbutyric Acid: Non-deuterated analog with similar chemical properties.
2-methyl-3-ethoxy-4-phenylbutyric Acid: Ethoxy group instead of methoxy, leading to different reactivity.
2-methyl-3-methoxy-4-benzylbutyric Acid: Benzyl group replacing the phenyl group, altering its biological activity.
Uniqueness: Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid is unique due to the presence of the deuterated methoxy group, which can enhance its stability and provide distinct isotopic labeling advantages in research applications.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
211.27 g/mol |
IUPAC Name |
(2R,3S)-2-methyl-4-phenyl-3-(trideuteriomethoxy)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-9(12(13)14)11(15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)/t9-,11+/m1/s1/i2D3 |
InChI Key |
BWVGRRPSIBTFCM-PWIISQHSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H](CC1=CC=CC=C1)[C@@H](C)C(=O)O |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
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